

A Technical Guide to the Physical Properties of 4-(Benzyloxy)-2-fluorobenzonitrile

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Compound of Interest

Compound Name: 4-(Benzyloxy)-2-fluorobenzonitrile

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-2-fluorobenzonitrile is a key bifunctional intermediate in modern organic synthesis, particularly valued in the development of novel pharmaceutical agents and specialized fine chemicals.^[1] Its molecular architecture, which combines a stable benzyloxy protecting group with the reactive nitrile and directing fluoro functionalities, offers a versatile platform for constructing complex molecular frameworks. This guide provides a comprehensive analysis of the core physical and spectroscopic properties of **4-(Benzyloxy)-2-fluorobenzonitrile**, offering both established data and predictive insights. The methodologies for determining these properties are detailed, providing a self-validating framework for researchers. This document is intended to serve as a foundational resource for scientists leveraging this compound in multi-step synthetic applications where a thorough understanding of its physical characteristics is paramount for procedural success.

Compound Identification and Core Structure

Accurate identification is the cornerstone of reproducible chemical science. **4-(Benzyloxy)-2-fluorobenzonitrile** is cataloged under several identifiers across major chemical databases.

| Parameter | Value | Source(s) |
|-------------------|---|-----------------|
| Chemical Name | 4-(Benzyloxy)-2-fluorobenzonitrile | [1] |
| IUPAC Name | 2-fluoro-4-(phenylmethoxy)benzonitrile | [2] |
| CAS Number | 185836-35-5 | [1][2][3][4][5] |
| Molecular Formula | C ₁₄ H ₁₀ FNO | [1][2][4][5] |
| Molecular Weight | 227.23 g/mol | [2][4] |
| Monoisotopic Mass | 227.074642105 Da | [2] |
| Synonyms | 2-fluoro-4-phenylmethoxybenzonitrile, 4-Benzyloxy-2-fluoro-benzonitrile | [1][2] |

The structure features a benzonitrile core, substituted with a fluorine atom at the 2-position and a benzyloxy group at the 4-position. The electron-withdrawing nature of the nitrile and fluoro groups, combined with the ether linkage, dictates the compound's reactivity and physical behavior.

Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. This section details the key physicochemical data for **4-(Benzyloxy)-2-fluorobenzonitrile**.

| Property | Value | Notes & Causality | Source(s) |
|--------------------------------|---|--|-----------|
| Appearance | Solid | The planar aromatic rings and molecular weight favor a solid state at standard temperature and pressure. | [1] |
| Boiling Point | 360.9 ± 27.0 °C | (Predicted) This high boiling point is expected due to the significant molecular weight and polar nitrile group. | [3] |
| Density | 1.21 ± 0.1 g/cm ³ | (Predicted) The presence of a fluorine atom contributes to a density greater than that of water. | [3] |
| Solubility | Readily soluble in organic solvents (e.g., ethanol, acetone). | The large nonpolar surface area from the two benzene rings facilitates dissolution in organic media. | [1] |
| Purity | ≥ 95% | Commercially available at high purity, suitable for sensitive synthetic applications. | [1][5] |
| Topological Polar Surface Area | 33 Å ² | This value, computed from the structure, reflects the polar nitrile and ether functionalities. | [2] |

Expert Insight: While an experimental melting point is not widely published, the solid appearance at room temperature is consistent with a relatively high melting point, likely influenced by efficient crystal lattice packing. The predicted high boiling point underscores the compound's low vapor pressure, a beneficial characteristic for handling in laboratory settings.
[1]

Spectroscopic & Crystallographic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While specific spectral data for this compound is often supplied by vendors upon request, this section outlines the expected characteristics based on its functional groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex. The five protons of the benzyl group's phenyl ring would appear in the typical aromatic region ($\sim 7.3\text{-}7.5$ ppm). The two benzylic protons ($-\text{O}-\text{CH}_2-\text{Ph}$) would present as a characteristic singlet around 5.1 ppm. The three protons on the fluorobenzonitrile ring would appear as distinct multiplets, with their chemical shifts and coupling patterns influenced by both the fluorine and adjacent protons.
- ^{13}C NMR: The carbon spectrum would show 12 distinct signals (due to symmetry in the benzyl phenyl ring). Key signals would include the nitrile carbon ($\text{C}\equiv\text{N}$) around 115-120 ppm, the benzylic carbon ($-\text{CH}_2$) around 70 ppm, and various aromatic carbons, with the C-F and C-O carbons showing significant shifts due to the electronegativity of the attached atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

- $\sim 2230\text{ cm}^{-1}$: A sharp, strong absorption characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretch.
- $\sim 1250\text{-}1050\text{ cm}^{-1}$: Strong C-O stretching vibrations from the ether linkage.
- $\sim 1200\text{-}1100\text{ cm}^{-1}$: A strong C-F stretching band.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$ & $\sim 1600\text{-}1450\text{ cm}^{-1}$: Aromatic C-H and C=C stretching bands, respectively.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak $[M]^+$ would be observed at $m/z = 227$. A prominent peak at $m/z = 91$, corresponding to the benzyl cation $[C_7H_7]^+$, is highly characteristic due to the stability of this fragment.

Crystallographic Data

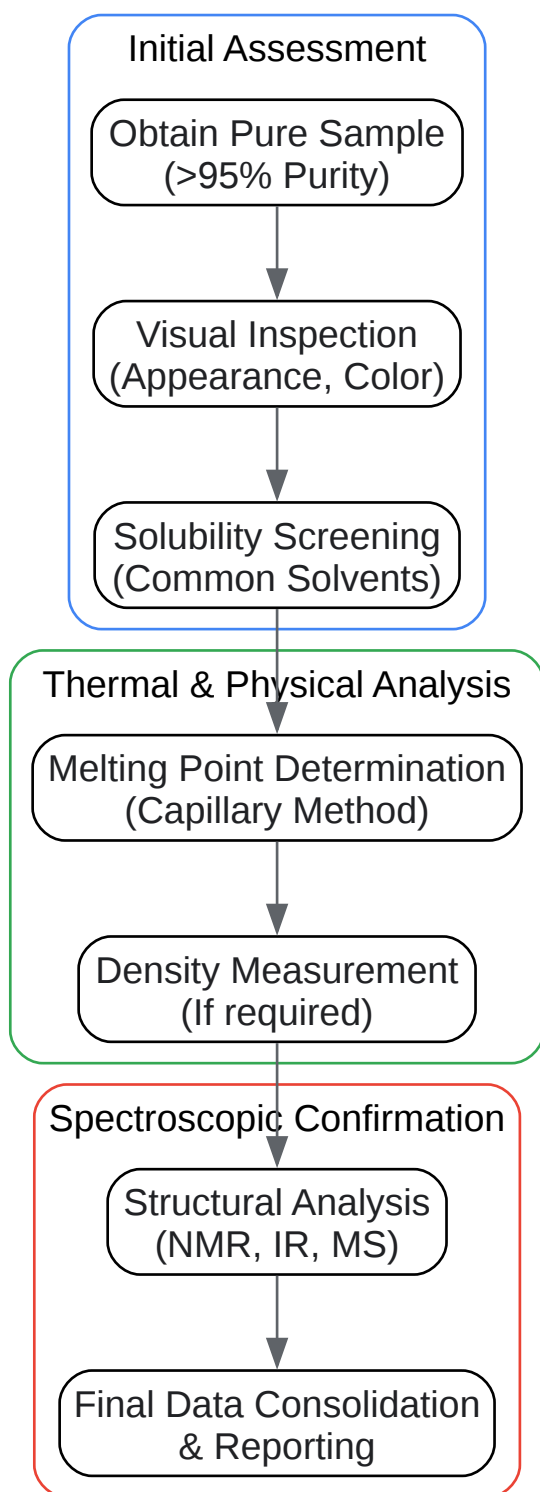
The existence of a crystal structure in the Cambridge Structural Database (CSD), under CCDC number 636691, confirms that single-crystal X-ray diffraction studies have been performed.^[2] This data provides the definitive bond lengths, angles, and packing arrangement of the molecule in the solid state.

Experimental Workflows & Methodologies

The determination of physical properties follows a logical, multi-step process. The following diagrams illustrate the standard workflows for characterizing a novel or synthesized compound like **4-(Benzyloxy)-2-fluorobenzonitrile**.

General Workflow for Physicochemical Characterization

This diagram outlines the foundational sequence of analysis for a pure solid compound.

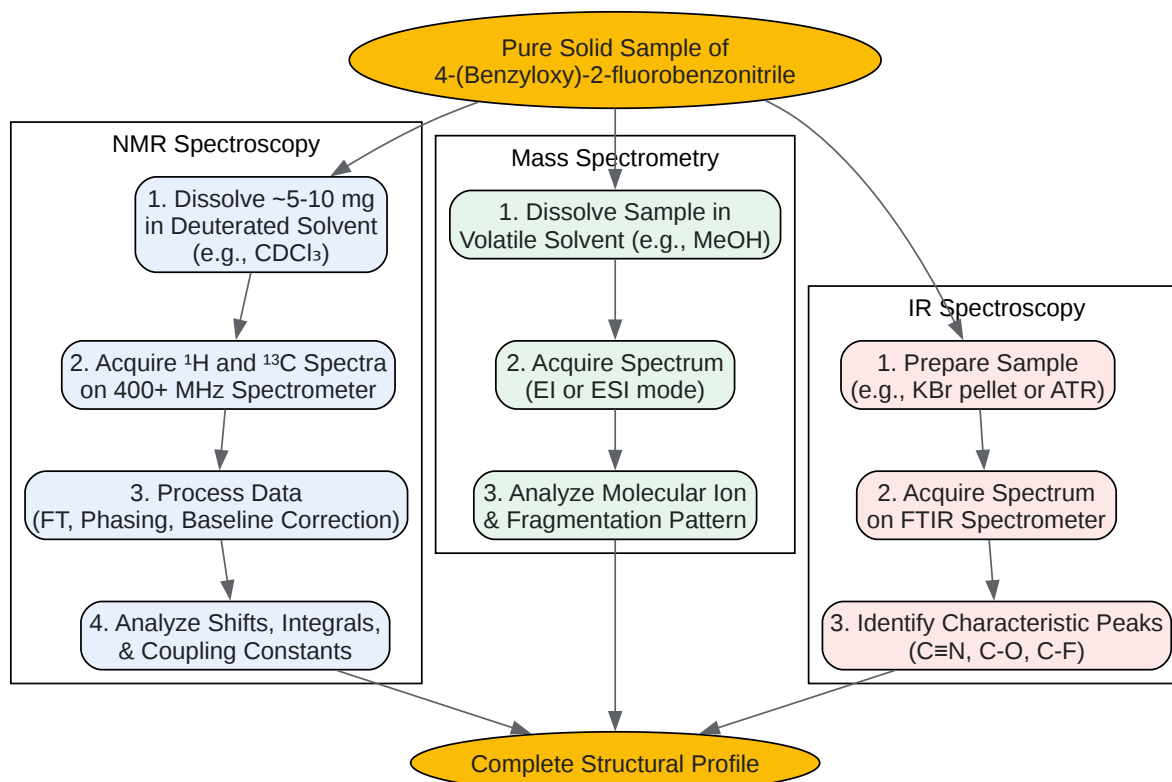


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Caption: Foundational workflow for determining the key physical properties of a solid chemical compound.

Protocol for Spectroscopic Analysis

This workflow details the parallel paths for obtaining the core spectroscopic data required for structural elucidation.



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Caption: Parallel workflows for comprehensive spectroscopic characterization of the target compound.

Methodological Justification:

- **NMR Solvent Choice:** Deuterated chloroform (CDCl_3) is a common first choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.
- **IR Sample Preparation:** Attenuated Total Reflectance (ATR) is often preferred for its speed and simplicity, requiring minimal sample preparation compared to the traditional KBr pellet method.
- **MS Ionization:** Electron Ionization (EI) is ideal for providing detailed fragmentation data for structural elucidation, while Electrospray Ionization (ESI) is a softer technique useful for confirming the molecular weight with minimal fragmentation.

Handling, Storage, and Stability

Proper handling is critical to maintaining the integrity of this research chemical.

- **Storage Conditions:** The compound should be stored in a cool, dry place, ideally at 2-8°C.^[1] It must be kept in a tightly sealed, airtight container to protect it from moisture and atmospheric contaminants.^[1] Protection from light is also recommended to prevent potential photodegradation over long-term storage.
- **Stability:** The benzyloxy group is a robust ether linkage, making the compound generally stable under standard laboratory conditions. It is not considered acutely hazardous, but standard personal protective equipment (gloves, safety glasses, lab coat) should be used at all times in a well-ventilated area.^[1]

Conclusion

4-(Benzyloxy)-2-fluorobenzonitrile is a solid chemical intermediate with well-defined, albeit partially predicted, physical properties. Its high molecular weight and polarity result in a high boiling point and solubility in common organic solvents. The spectroscopic profile, characterized by distinct nitrile, ether, and fluoro-aromatic signals, provides a reliable means of identification and quality control. The availability of crystallographic data offers definitive structural insight. This technical guide provides the foundational data and procedural logic necessary for researchers to confidently and effectively incorporate this versatile building block into their synthetic programs.

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